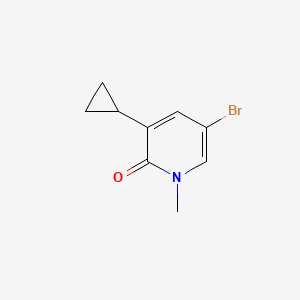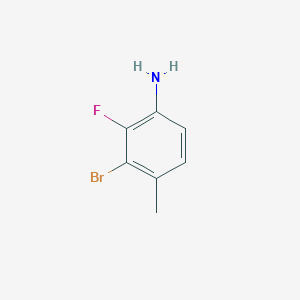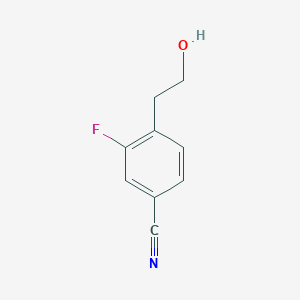![molecular formula C14H16Br2OS2 B12329285 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one CAS No. 1194605-76-9](/img/structure/B12329285.png)
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one is a complex organic compound that belongs to the class of thienothiophenes Thienothiophenes are heterocyclic compounds containing a fused ring system composed of two thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one typically involves multiple steps, starting from the preparation of the thienothiophene core One common method involves the bromination of thienothiophene to introduce bromine atoms at specific positionsThe reaction conditions often require the use of catalysts like aluminum chloride and solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. Safety measures and environmental considerations are also crucial in industrial settings to handle the bromine and other reactive intermediates safely .
化学反応の分析
Types of Reactions
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated or alcohol derivatives .
科学的研究の応用
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the thienothiophene core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Thieno[3,2-b]thiophene: Another thienothiophene isomer with different bromine substitution patterns.
Thieno[2,3-b]thiophene: A regioisomer with distinct electronic properties.
Thieno[3,4-c]thiophene: Less commonly studied but with potential unique applications.
Uniqueness
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one stands out due to its specific bromine substitution pattern and the presence of the ethylhexanone group. These features contribute to its unique reactivity, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
1194605-76-9 |
|---|---|
分子式 |
C14H16Br2OS2 |
分子量 |
424.2 g/mol |
IUPAC名 |
1-(4,6-dibromothieno[2,3-c]thiophen-2-yl)-2-ethylhexan-1-one |
InChI |
InChI=1S/C14H16Br2OS2/c1-3-5-6-8(4-2)11(17)10-7-9-12(18-10)14(16)19-13(9)15/h7-8H,3-6H2,1-2H3 |
InChIキー |
UHHOTOYDCIDUJQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)C1=CC2=C(SC(=C2S1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4E,5S)-3-(3,5-dichlorophenoxy)-2-[(3,5-dichlorophenoxy)methyl]-4-(fluoromethylidene)-5-methoxyoxolane](/img/structure/B12329204.png)
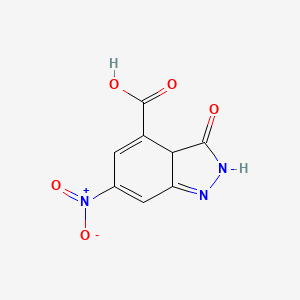
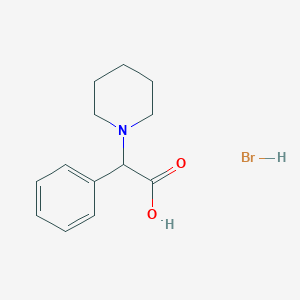
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)

![5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
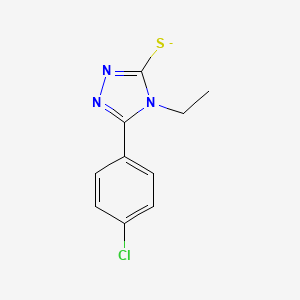
![tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate](/img/structure/B12329241.png)
